3,5-Diaminophenol
Overview
Description
3,5-Diaminophenol is an organic compound with the molecular formula C6H8N2O It is a derivative of phenol, characterized by the presence of two amino groups at the 3 and 5 positions on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3,5-diaminophenol involves the reduction of 3,5-dinitro-4-halogen-substituted phenol. This process typically requires a reduction reaction to convert the nitro groups to amino groups . The reaction conditions often involve the use of reducing agents such as hydrogen gas in the presence of a catalyst or other chemical reducing agents.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar reduction processes but on a larger scale. The choice of reducing agents and catalysts can vary depending on the desired yield and purity of the final product. The process is designed to be efficient and cost-effective, ensuring high-purity this compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
3,5-Diaminophenol undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: As mentioned earlier, the reduction of nitro groups to amino groups is a key reaction in its synthesis.
Substitution: The amino groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas with a catalyst or chemical reducing agents like sodium borohydride.
Substitution: Reagents such as halogens or other electrophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, substituted phenols, and various amino-substituted compounds .
Scientific Research Applications
3,5-Diaminophenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: Research is ongoing into its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism by which 3,5-diaminophenol exerts its effects involves its interaction with various molecular targets. The amino groups can form hydrogen bonds and participate in other interactions with biological molecules, influencing their activity. The exact pathways and targets can vary depending on the specific application and the environment in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 2,5-Diaminophenol
- 3,4-Diaminophenol
- p-Phenylenediamine
Uniqueness
3,5-Diaminophenol is unique due to the specific positioning of its amino groups, which influences its reactivity and the types of reactions it can undergo. This positioning also affects its interactions with other molecules, making it distinct from other similar compounds .
Properties
IUPAC Name |
3,5-diaminophenol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c7-4-1-5(8)3-6(9)2-4/h1-3,9H,7-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFNVGXBEWXBZPL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1N)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90436591 | |
Record name | Phenol, 3,5-diamino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90436591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
626-46-0, 25167-12-8 | |
Record name | 3,5-Diaminophenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=626-46-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5-Diaminophenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025167128 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenol, 3,5-diamino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90436591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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